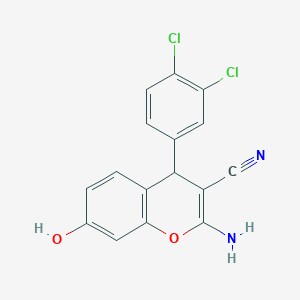

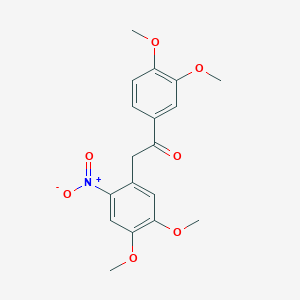

![molecular formula C15H16O2 B4996870 methyl 7-phenyltricyclo[4.1.0.0~2,7~]heptane-1-carboxylate](/img/structure/B4996870.png)

methyl 7-phenyltricyclo[4.1.0.0~2,7~]heptane-1-carboxylate

Übersicht

Beschreibung

Methyl 7-phenyltricyclo[4.1.0.0~2,7~]heptane-1-carboxylate, also known as MPTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTC belongs to the class of tricyclic compounds, which are known for their unique chemical structures and biological activities.

Wissenschaftliche Forschungsanwendungen

Electrophile-Initiated Reactions

- Electrophile-Initiated Lactonization : Methyl 7-phenyltricyclo[4.1.0.0

2,7]heptane-1-carboxylate undergoes electrophile-initiated lactonization. This process involves cleavage of the central C-C bond in the bicyclobutane fragment and heterocyclization to form substituted bicyclo[3.1.1]heptane-6,7-carbolactones (V. V. Razin & R. N. Zolotarev, 2003).

Stereoselectivity in Halomethoxylation

- Stereoselectivity of Halomethoxylation : The compound shows different stereoselectivity in halomethoxylation reactions, which varies based on the halogen nature. This includes conjugate chlorination and bromination with pronounced anti-stereoselectivity and syn-stereoselective iodomethoxylation (V. V. Razin et al., 2007).

Hydrogenolysis Applications

- Hydrogenolysis : The compound is involved in hydrogenolysis over Raney nickel, leading to the formation of anti-7-phenylbicyclo[3.1.1]heptane-exo-6-carboxylic acid, which is a precursor for synthesizing ketones with tricyclo[4.4.0.02,7]decane and tricyclo[5.4.0.02,8]undecane skeletons (R. N. Zolotarev & V. V. Razin, 2007).

Aza-Diels-Alder Reactions

- Asymmetric Synthesis in Aqueous Solution : The compound plays a role in asymmetric synthesis through Aza-Diels-Alder reactions in aqueous solutions, particularly in the formation of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates (H. Waldmann & M. Braun, 1991).

Synthesis of Bicyclo[3.1.1]heptanes

- Synthesis of Diastereoisomers : Methyl 7-phenyltricyclo[4.1.0.0

2,7]heptane-1-carboxylate is used in synthesizing all diastereoisomers of 7-methyl- and 7-phenylbicyclo[3.1.1]hept-6-yl phenyl sulfones. This process involves regio- and stereoselective cleavage of the central bicyclobutane C1-C7 bond (V. A. Vasin et al., 2008).

Microwave-Assisted Synthesis

- Microwave-Assisted Synthesis : Utilized in the microwave-assisted synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate. This process showcases unexpected stereoselective substitution reactions (S. Onogi, Shuhei Higashibayashi, H. Sakurai, 2012).

Bridged Fenestrane Synthesis

- Synthesis of Bridged [3.3.3]Fenestrane : The compound is involved in the reaction leading to the formation of 6-methyltetracyclo[4.2.0.01,7.05,7]octane, a bridged [3.3.3]fenestrane, indicating its utility in the synthesis of complex molecular structures (F. Alber & G. Szeimies, 1994).

Asymmetric Catalysis

- Asymmetric Cyclopropanation Catalysis : The compound has been used in the synthesis of a dirhodium(II) complex, which acts as an efficient catalyst for the asymmetric cyclopropanation of olefins (Sophie K. Bertilsson & P. Andersson, 2000).

X-ray Diffraction Analysis

- Structural Analysis via XRD : Employed in the synthesis of diastereomers whose structures were analyzed using X-ray diffraction, providing insights into molecular geometries and interactions (V. V. Razin et al., 2007).

Nuclear Magnetic Resonance Studies

- NMR Spectroscopy : It has been used in studies involving nuclear magnetic resonance (NMR) spectroscopy, offering valuable information about chemical shifts and coupling constants in related molecular structures (Y. Gaoni, 1968).

Nitrochlorination Reactions

- Nitrochlorination : Methyl 7-phenyltricyclo[4.1.0.0

2,7]heptane-1-carboxylate undergoes nitrochlorination, indicating its reactivity and utility in synthesizing nitro compounds (V. Vasin et al., 2008).

Eigenschaften

IUPAC Name |

methyl 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-17-13(16)15-11-8-5-9-12(15)14(11,15)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFJPNHYMWRIBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C1(C2CCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4996798.png)

![2-(4-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4996813.png)

![tert-butyl 4-{[(3-iodo-4-methoxybenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4996820.png)

![N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4996835.png)

![4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4996842.png)

![1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4996845.png)

![N-[4-acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4996868.png)

![2-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4996895.png)

![2-acetyl-3-(2-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4996904.png)